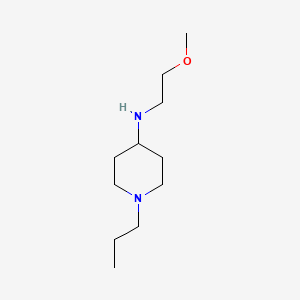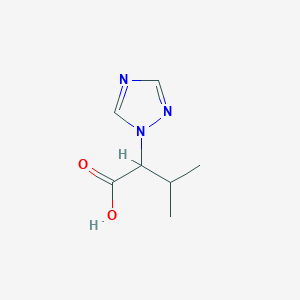
3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid” is a compound that contains a 1,2,4-triazole ring, which is a type of heterocyclic ring. Heterocyclic compounds containing nitrogen atoms, especially those with three nitrogen atoms like the 1,2,4-triazole ring, are important active pharmaceutical scaffolds .
Synthesis Analysis
The synthesis of “this compound” involves a novel, metal-free process. This process features an efficient construction of the triazole ring under flow conditions . This continuous, one-pot method is atom economical, highly selective, and environmentally benign .Molecular Structure Analysis
The molecular structure of “this compound” was established by NMR and MS analysis . The Inchi Code for this compound is1S/C7H11N3O2/c1-5(2)6(7(11)12)10-4-8-3-9-10/h3-6H,1-2H3,(H,11,12) . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 169.18 . It is a powder at room temperature .科学的研究の応用
Synthesis and Pharmacological Properties
3-Methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid derivatives are of significant interest in medicinal chemistry for their diverse biological activities. A study explored the synthesis and acute toxicity of 1,2,4-triazole derivatives containing thiophene, showing their potential for analgesic, neuroleptic, diuretic, anti-inflammatory, and mild antimicrobial activities. These compounds also serve as intermediates in synthesizing amides, hydrazides, ilidenhidrazides, and bicyclic structures, indicating their versatility in drug synthesis (Salionov, 2015).
Anticonvulsant and Antinociceptive Activity
Another study focused on synthesizing new hybrid anticonvulsants combining chemical fragments of known antiepileptic drugs. These compounds, including 3-methyl and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids, displayed significant anticonvulsant properties in preclinical seizure models in mice (Kamiński et al., 2016).
Organometallic Compounds in Medicinal Chemistry
The synthesis of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, including structures related to this compound, has been reported. These compounds are studied for their potential in medicinal chemistry as isosteric substitutes for organic drug candidates (Patra, Merz, & Metzler‐Nolte, 2012).
Therapeutic Applications in Idiopathic Pulmonary Fibrosis
A derivative of this compound was synthesized for potential therapeutic use in treating idiopathic pulmonary fibrosis. This compound showed high affinity and selectivity for the αvβ6 integrin, a key factor in the development of this disease (Procopiou et al., 2018).
Safety and Hazards
将来の方向性
作用機序
Biochemical Pathways
Triazole compounds are known to interact with various biochemical pathways, influencing a wide range of biological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-methyl-2-(1H-1,2,4-triazol-1-yl)butanoic acid . These factors can include pH, temperature, and the presence of other molecules, among others.
特性
IUPAC Name |
3-methyl-2-(1,2,4-triazol-1-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-5(2)6(7(11)12)10-4-8-3-9-10/h3-6H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDYKIXOBKOZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1C=NC=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

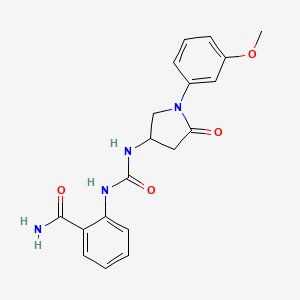
![Ethyl 6-acetyl-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2997490.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)butanamide](/img/structure/B2997492.png)

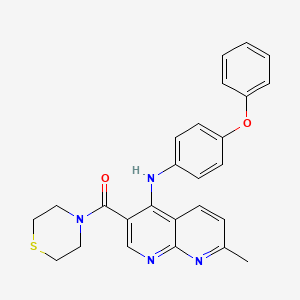
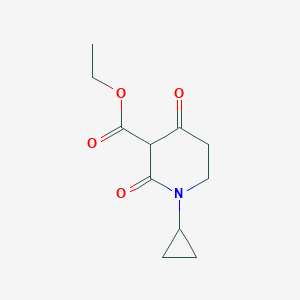
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2997499.png)


![1-phenyl-N-[4-(trifluoromethoxy)phenyl]cyclopentane-1-carboxamide](/img/structure/B2997502.png)
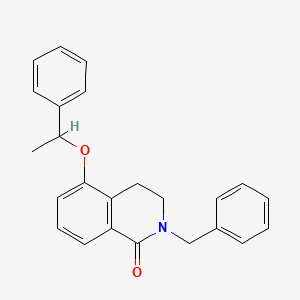
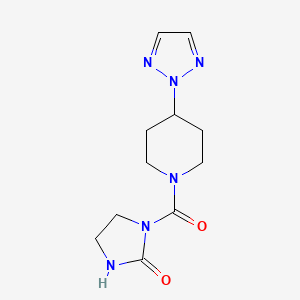
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2997509.png)
